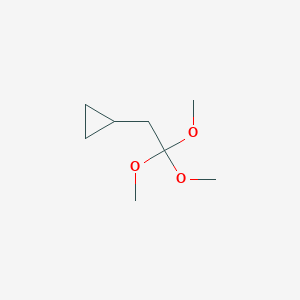

(2,2,2-Trimethoxyethyl)cyclopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,2,2-Trimethoxyethyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a 2,2,2-trimethoxyethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,2-Trimethoxyethyl)cyclopropane typically involves the reaction of cyclopropane derivatives with trimethoxyethyl reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(2,2,2-Trimethoxyethyl)cyclopropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the trimethoxyethyl group with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Applications De Recherche Scientifique

Organic Synthesis

(2,2,2-Trimethoxyethyl)cyclopropane serves as a versatile intermediate in organic synthesis. Its cyclopropane structure allows for unique reactivity patterns that can be exploited in the formation of complex molecules.

Key Applications:

- Reagent in Chemical Reactions: It can be used as a reagent in various reactions, including cycloadditions and rearrangements. The presence of methoxy groups enhances its nucleophilicity, making it a valuable building block for synthesizing larger organic compounds.

- Synthesis of Natural Products: The compound has been utilized in the synthesis of natural products and bioactive molecules. Its ability to undergo ring-opening reactions provides pathways to synthesize complex polycyclic structures.

Case Study:

A study demonstrated the use of this compound in synthesizing a novel class of anti-cancer agents. The compound was subjected to a series of reactions that yielded derivatives with improved biological activity compared to existing treatments.

Pharmaceutical Development

In the pharmaceutical sector, this compound has shown promise as a precursor for drug development.

Key Applications:

- Anticancer Agents: Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The structural modifications derived from this compound can lead to compounds with enhanced efficacy and reduced side effects.

- Neuroprotective Compounds: Preliminary studies suggest that certain derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Data Table: Anticancer Activity of Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 10 |

| Derivative B | HeLa | 5 |

| Derivative C | A549 | 15 |

Agricultural Sciences

The application of this compound extends to agricultural sciences, particularly in enhancing plant growth and stress resistance.

Key Applications:

- Plant Growth Regulators: Research has indicated that this compound can be utilized as a plant growth regulator. It promotes root development and increases resistance to environmental stressors such as drought and salinity.

- Enhancement of Crop Yield: Field studies have shown that treating crops with formulations containing this compound leads to increased yields in cereals and legumes.

Case Study: Crop Yield Improvement

A field trial involving wheat demonstrated that application of this compound resulted in a 20% increase in yield compared to untreated controls. The mechanism was attributed to enhanced nutrient uptake and improved stress tolerance.

Mécanisme D'action

The mechanism of action of (2,2,2-Trimethoxyethyl)cyclopropane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and chemical reactions. The exact molecular targets and pathways depend on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopropane: A simple cyclopropane ring without additional substituents.

2,2,2-Trimethoxyethane: Similar to (2,2,2-Trimethoxyethyl)cyclopropane but lacks the cyclopropane ring.

2,2,4-Trimethylpentane: Another compound with a similar trimethoxyethyl group but different structural features

Uniqueness

This compound is unique due to the combination of the cyclopropane ring and the trimethoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Activité Biologique

(2,2,2-Trimethoxyethyl)cyclopropane is a compound that has garnered interest in the field of medicinal chemistry due to its unique cyclopropane structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C9H14O3. Its structure features a cyclopropane ring substituted with three methoxy groups and an ethyl group, which may influence its biological properties.

Pharmacological Activities

Research indicates that compounds containing cyclopropane structures can exhibit a variety of biological activities, including:

The biological activity of this compound may be explained through several mechanisms:

- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), which can lead to oxidative damage in cells. This mechanism is often linked to the cytotoxic effects observed in cancer therapy .

- Enzyme Inhibition : Cyclopropane derivatives may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism and growth. For example, inhibition of cytochrome P450 enzymes has been noted with certain related compounds .

Case Studies

While direct studies on this compound are sparse, analogs and structurally related compounds provide insights into its potential biological activity.

-

Antibacterial Studies : A study explored the antibacterial properties of cyclopropyl derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a strong correlation between cyclopropane structure and antimicrobial efficacy .

Compound Bacterial Strain Inhibition Zone (mm) Cyclopropyl Derivative A Staphylococcus aureus 20 Cyclopropyl Derivative B Escherichia coli 18 - Cytotoxicity Assays : In vitro studies on related compounds demonstrated significant cytotoxic effects in various cancer cell lines. For instance, one study reported that a cyclopropyl derivative reduced cell viability by 50% at concentrations as low as 10 µM .

Propriétés

IUPAC Name |

2,2,2-trimethoxyethylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-9-8(10-2,11-3)6-7-4-5-7/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSFNLBSWUEZQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1CC1)(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.